ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound “ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate” is a type of triazole derivative . Triazoles are nitrogen-containing heterocyclic compounds that have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives is a vibrant area of research . In one study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .Molecular Structure Analysis
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
The chemical reactions involving triazole derivatives are diverse. For instance, the acid-catalyzed condensation of 2-trifluoroacetyl-1,3-indanedione with phenylhydrazine provided a 3-trifluoromethyl fused-ring pyrazole .Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely. For example, the parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .Scientific Research Applications
Synthetic Chemistry Applications
Novel Synthesis Approaches : Research into triazole derivatives, including compounds structurally related to ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate, has led to the development of innovative synthetic routes. These compounds are synthesized through various methods, including the Vilsmeier–Haack reaction and Michael-like addition strategies, to produce a wide range of triazoles with potential applications in medicinal chemistry and materials science (Bhat et al., 2016) (Boy & Guernon, 2005).
Materials Science and Corrosion Inhibition
Anticorrosion Properties : Triazole derivatives exhibit significant potential as anticorrosion agents for mild steel in acidic environments. Studies demonstrate that these compounds, when tested in various concentrations, can drastically reduce corrosion current density and enhance inhibition efficiency, acting as mixed-type inhibitors. The adsorption of these molecules on metal surfaces is supported by molecular simulations, indicating their effectiveness in corrosion protection (Rahmani et al., 2019).
Pharmacological Research
Antimicrobial and Antifungal Activities : Certain triazole compounds synthesized from this compound precursors have been evaluated for their antimicrobial and antifungal properties. These compounds have shown a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, highlighting their potential as candidates for further pharmacological development (Bhat et al., 2016) (Eto, Kaneko, & Sakamoto, 2000).
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazole derivatives have been found to bind with high affinity to multiple receptors , and they have shown a wide range of biological activities .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Result of Action
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
The future directions in the research of triazole derivatives include further exploration of their synthesis, characterization, and pharmacological potentials . There is an increase in interest for synthesizing these derivatives and analyzing their different properties in order to investigate possible applications of triazole derivatives .
Properties
IUPAC Name |
ethyl 1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-2-21-12(20)11-8-19(18-17-11)7-9-3-5-10(6-4-9)13(14,15)16/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRRONUACLYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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